molecular formula C8H9ClN2 B12850569 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine CAS No. 1060811-73-5

1-(2-Chloropyridin-4-YL)cyclopropan-1-amine

Cat. No.: B12850569
CAS No.: 1060811-73-5
M. Wt: 168.62 g/mol
InChI Key: OHMWFACDYCRXQH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C8H10ClN This compound features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-chloropyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(2-Chloropyridin-4-YL)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine
  • 1-(6-Chloropyridin-2-YL)cyclopropan-1-amine
  • 4-Acetyl-2-chloropyridine

Comparison: 1-(2-Chloropyridin-4-YL)cyclopropan-1-amine is unique due to its specific substitution pattern and the presence of both a cyclopropane and a pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

1060811-73-5

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9ClN2/c9-7-5-6(1-4-11-7)8(10)2-3-8/h1,4-5H,2-3,10H2

InChI Key

OHMWFACDYCRXQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)N

Origin of Product

United States

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